2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE
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Overview
Description
2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE is a chemical compound with the molecular formula C11H14N4O and a molecular weight of 218.26 g/mol . This compound is known for its unique structure, which includes a cyclopropyl group, a piperazine ring, and an oxazole ring with a carbonitrile group. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
The synthesis of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves several steps. One common method includes the reaction of cyclopropylamine with 2-bromo-1,3-oxazole-4-carbonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring, using reagents like alkyl halides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce various functional groups to the piperazine ring.
Scientific Research Applications
2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
2-CYCLOPROPYL-5-(PIPERAZIN-1-YL)-1,3-OXAZOLE-4-CARBONITRILE can be compared with other similar compounds, such as:
2-Cyclopropyl-5-(4-fluorophenyl)piperazin-1-yl-1,3-oxazole-4-carbonitrile: This compound has a similar structure but includes a fluorophenyl group, which may confer different biological activities.
2-Cyclopropyl-5-(methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile: The presence of a methyl group on the piperazine ring can affect the compound’s reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-cyclopropyl-5-piperazin-1-yl-1,3-oxazole-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O/c12-7-9-11(15-5-3-13-4-6-15)16-10(14-9)8-1-2-8/h8,13H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLXXMHLWVMUBP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=C(O2)N3CCNCC3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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